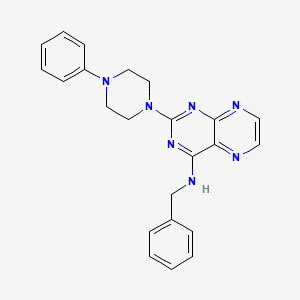

N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Description

N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a heterocyclic compound featuring a pteridine core substituted with a benzylamine group at position 4 and a 4-phenylpiperazine moiety at position 2. The pteridine scaffold, a bicyclic system with two nitrogen atoms, confers rigidity and aromaticity, enabling strong π-π stacking interactions in biological systems.

Properties

Molecular Formula |

C23H23N7 |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine |

InChI |

InChI=1S/C23H23N7/c1-3-7-18(8-4-1)17-26-22-20-21(25-12-11-24-20)27-23(28-22)30-15-13-29(14-16-30)19-9-5-2-6-10-19/h1-12H,13-17H2,(H,25,26,27,28) |

InChI Key |

IYKZITHCZQGQGF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pteridine Core: The pteridine core can be synthesized through a cyclization reaction involving appropriate precursors such as diaminopyrimidine and formic acid.

Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using phenylpiperazine and a suitable leaving group on the pteridine core.

Benzylation: The final step involves the benzylation of the compound, typically using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Pteridine Core Formation

The pteridine ring system is typically constructed first, followed by functionalization. Methods include:

-

Condensation reactions to form the bicyclic structure, often involving pyrimidine and pyrazine precursors.

-

Substitution reactions to introduce reactive sites for subsequent modifications.

Functional Group Transformations

The compound undergoes diverse chemical modifications:

| Reaction Type | Mechanism | Conditions |

|---|---|---|

| Reduction | Hydrogenation (H₂/Pd catalyst) | High pressure, solvent DMF/DMSO |

| Substitution | Nucleophilic aromatic substitution | Alkaline conditions, tosylated precursors |

| Amide Formation | Reaction with acylating agents | Room temperature, inert solvents |

Condensation-Reduction Sequence

A key pathway involves benzaldehyde reacting with amine precursors to form imine intermediates, which are then reduced:

-

Condensation :

-

Reduction :

This method is exemplified in the synthesis of 5-(benzylamino)pentan-1-ol derivatives .

Nucleophilic Substitution

The pteridine core’s electron-deficient sites enable substitution with phenylpiperazine:

Optimized conditions include alkaline environments and tosylated intermediates.

Biological Relevance

Scientific Research Applications

Scientific Research Applications

N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine has several notable applications in scientific research:

Medicinal Chemistry

The compound is extensively studied for its therapeutic potential, particularly in treating neurological disorders and cancer. Its ability to inhibit enzymes such as acetylcholinesterase makes it a candidate for Alzheimer's disease therapy .

Biological Research

It is employed in biochemical assays to study enzyme inhibition and receptor binding. For instance, studies have demonstrated its neuroprotective effects by inhibiting acetylcholinesterase and butyrylcholinesterase, which are critical targets in Alzheimer's treatment .

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. In animal models, certain derivatives have shown significant efficacy in reducing seizure activity, with specific compounds demonstrating activity in both maximal electroshock (MES) and pentylenetetrazole seizure models .

Case Studies

Several studies provide insights into the efficacy and mechanisms of action of this compound:

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways. For instance, it may act as an acetylcholinesterase inhibitor, which is crucial in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Pteridine vs. Pyrimidine Derivatives

- N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (): Shares the pteridine core and 4-phenylpiperazine group but replaces the benzyl substituent with a 2,4-dimethylphenyl group. The electron-donating methyl groups may enhance metabolic stability by blocking oxidative sites, though increased steric bulk could reduce binding affinity in tight receptor pockets .

- N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (): Features a pyrimidine core instead of pteridine. The 4-nitrophenyl group is electron-withdrawing, which may lower the basicity of the amine and solubility compared to the phenylpiperazine substituent .

Piperazine vs. Piperidine Derivatives

- 2-(4-benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine (): Substitutes piperazine with piperidine, reducing nitrogen content and basicity. The benzyl group on piperidine adds hydrophobicity, but the lack of a second nitrogen atom in the ring may diminish hydrogen-bonding capacity .

- N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine (): Retains the piperazine group but uses a pyrimidine core and a butyl chain.

Substituent Effects

Aromatic vs. Aliphatic Groups

- 1-Benzyl-N-[(2-nitrophenyl)-methyl]piperidin-4-amine (): Replaces the pteridine core with a piperidine ring. The nitro group introduces polarity, which could enhance solubility but may also confer metabolic liabilities (e.g., reduction to reactive amines). The benzyl and nitrobenzyl groups create a sterically crowded structure, possibly hindering receptor access .

- N-(4-(4-benzylpiperazin-1-yl)phenyl)-3-methylbutanamide (): Incorporates an amide linker instead of an amine. The amide group may improve metabolic stability but reduce basicity, altering interactions with acidic residues in binding sites .

Pharmacological Implications

While specific activity data are unavailable in the provided evidence, structural features suggest:

- Target Compound : The pteridine core and phenylpiperazine group likely enhance binding to enzymes or receptors requiring planar aromaticity and flexible basic groups (e.g., kinases or neurotransmitter receptors).

- Pyrimidine Analogs : Smaller cores may reduce binding affinity but improve synthetic accessibility.

- Piperidine Derivatives : Lower basicity could diminish ion-pair interactions in active sites.

Structural and Property Comparison Table

Biological Activity

N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the pteridine class of compounds, characterized by a fused pyrimidine and pyrazine ring structure. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pteridine Core : This is achieved through condensation reactions involving appropriate pyrimidine and pyrazine derivatives.

- Introduction of Functional Groups : The benzyl and phenylpiperazine groups are introduced via nucleophilic substitution reactions.

The synthesis is optimized for yield and purity, often utilizing various solvents and catalysts to enhance reaction efficiency .

The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that the compound may exert its effects by:

- Binding to Receptors : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognition.

- Modulating Enzymatic Activity : The compound's structure allows it to inhibit or activate specific enzymes involved in metabolic processes.

Further research is required to elucidate the exact molecular mechanisms involved in its biological activity .

Antitumor Activity

Recent studies have highlighted the antitumor potential of related pteridine compounds, suggesting that this compound may exhibit similar properties. For instance, analogs have shown selective cytotoxicity towards tumor cells while sparing normal cells .

Anticonvulsant Properties

Research on piperazine derivatives indicates that modifications in their structure can lead to significant anticonvulsant activity. Compounds similar to this compound have been evaluated in animal models, demonstrating efficacy in reducing seizure frequency .

Anti-inflammatory Effects

There is emerging evidence that compounds within this class may possess anti-inflammatory properties. Studies have indicated that they can inhibit pro-inflammatory cytokines and signaling pathways associated with inflammation, suggesting potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Selective cytotoxicity towards tumor cells | |

| Anticonvulsant | Reduced seizure frequency in models | |

| Anti-inflammatory | Inhibition of cytokines (TNFα, IL-1β) |

Case Studies

- Antitumor Efficacy : A study involving novel alloxazine analogues demonstrated enhanced selectivity for tumor cells, indicating a promising avenue for developing pteridine derivatives as anticancer agents. The study utilized kinase screening and molecular docking techniques to assess interactions with cancer-related targets .

- Anticonvulsant Testing : In a series of experiments assessing the anticonvulsant activity of N-substituted piperazine derivatives, compounds structurally related to this compound showed varying degrees of efficacy against induced seizures in rodent models, highlighting the importance of structural modifications for enhancing therapeutic effects .

Q & A

Q. Advanced

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays or radiometric ³³P-ATP incorporation to measure Src/Abl kinase activity (IC₅₀ determination). highlights thiazolyl acetamides as Src inhibitors .

- Anticonvulsant Screening :

- MES/scPTZ Models : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents identify seizure protection. Active compounds in MES (ED₅₀ < 100 mg/kg) suggest sodium channel modulation .

- 6-Hz Psychomotor Seizures : A model for therapy-resistant epilepsy, assessing partial seizure suppression .

How can discrepancies in pharmacological data (e.g., varying ED₅₀ values across studies) be resolved?

Advanced

Data inconsistencies may arise from:

- Assay Variability : Standardize protocols (e.g., seizure induction parameters, animal strains) .

- Metabolic Stability : Perform hepatic microsome assays to compare metabolic degradation rates across species.

- Solubility/Bioavailability : Use HPLC to measure plasma concentrations post-administration. Adjust formulations (e.g., PEG-based vehicles) to enhance bioavailability .

What computational strategies predict binding affinity and ADMET properties?

Q. Advanced

- Molecular Docking : Target voltage-sensitive sodium channels (VSSCs) or acetylcholinesterase (e.g., uses Glide for AChE inhibitors) .

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate permeability (LogP), cytochrome P450 interactions, and toxicity (e.g., hERG inhibition). Validate with in vitro Caco-2 assays or hepatic cytotoxicity tests .

How are solubility and formulation challenges addressed in preclinical testing?

Q. Advanced

- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin complexes or lipid nanoparticles .

- Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility.

- Pharmacokinetic Profiling : Conduct dose-escalation studies with LC-MS/MS quantification to adjust dosing regimens .

What mechanistic insights can be gained from electrophysiological studies?

Q. Advanced

- Patch-Clamp Recordings : Assess compound effects on neuronal voltage-gated sodium (Nav) or potassium (Kv) channels. For example, anticonvulsant analogs in bind Nav channel site 2 .

- Calcium Imaging : Use Fluo-4 AM to measure intracellular Ca²⁺ flux in primary neurons, linking activity to synaptic transmission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.